molecular formula C6H5F3N2O2S B13577598 2-(Trifluoromethyl)pyridine-4-sulfonamide

2-(Trifluoromethyl)pyridine-4-sulfonamide

Cat. No.: B13577598
M. Wt: 226.18 g/mol
InChI Key: HQUDYRRWNJTOPC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-4-sulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a sulfonamide reagent under suitable conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)pyridine-4-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

2-(trifluoromethyl)pyridine-4-sulfonamide

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-3-4(1-2-11-5)14(10,12)13/h1-3H,(H2,10,12,13)

InChI Key

HQUDYRRWNJTOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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